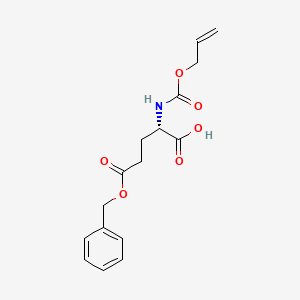
(S)-2-(((Allyloxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, an oxo group, and a prop-2-en-1-yloxycarbonylamino group attached to a pentanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through various organic reactions. One common synthetic route involves the use of benzyloxycarbonyl (Cbz) protection for the amino group, followed by the introduction of the prop-2-en-1-yloxycarbonyl group through esterification reactions. The final step often involves the deprotection of the Cbz group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The prop-2-en-1-yloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the oxo group yields hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its structure allows for the investigation of enzyme specificity and activity.
Medicine
In medicine, (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid has potential applications as a drug precursor. Its functional groups can be modified to create derivatives with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can act as a substrate for oxidative enzymes, while the prop-2-en-1-yloxycarbonyl group can be recognized by esterases. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-5-(benzyloxy)-5-oxo-2-{[(methoxycarbonyl)amino}pentanoic acid: Similar structure but with a methoxycarbonyl group instead of a prop-2-en-1-yloxycarbonyl group.
(2S)-5-(benzyloxy)-5-oxo-2-{[(ethoxycarbonyl)amino}pentanoic acid: Similar structure but with an ethoxycarbonyl group instead of a prop-2-en-1-yloxycarbonyl group.
Uniqueness
The uniqueness of (2S)-5-(benzyloxy)-5-oxo-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid lies in its prop-2-en-1-yloxycarbonyl group, which provides distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H19NO6 |
|---|---|
Peso molecular |
321.32 g/mol |
Nombre IUPAC |
(2S)-5-oxo-5-phenylmethoxy-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C16H19NO6/c1-2-10-22-16(21)17-13(15(19)20)8-9-14(18)23-11-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,17,21)(H,19,20)/t13-/m0/s1 |
Clave InChI |
SJYKBQJNZWZJST-ZDUSSCGKSA-N |
SMILES isomérico |
C=CCOC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
C=CCOC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















